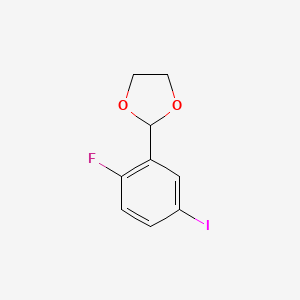

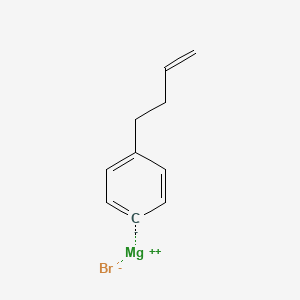

![molecular formula C17H34ClN5O4S B6306554 (1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(t-butoxycarbonyl)amide, DABCO adduct CAS No. 1858278-48-4](/img/structure/B6306554.png)

(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(t-butoxycarbonyl)amide, DABCO adduct

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

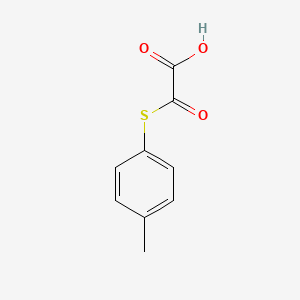

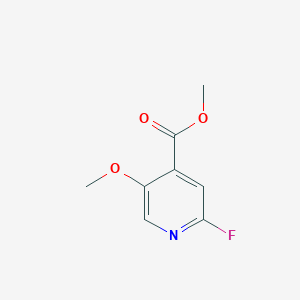

“(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(t-butoxycarbonyl)amide, DABCO adduct” is a compound with the CAS Number: 1858278-48-4 . It has a molecular weight of 440.01 . The compound is a solid at room temperature and should be stored in a dry environment .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21N3O4S.C6H12N2.ClH/c1-11(2,3)18-10(15)12-19(16,17)14-7-4-13(5-8-14)6-9-14;1-2-8-5-3-7(1)4-6-8;/h4-9H2,1-3H3;1-6H2;1H . This code can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 440.01 . More detailed physical and chemical properties are not available in the current resources.科学研究应用

Catalyst for Organic Reactions

DABCO is employed as a catalyst for many organic transformations, such as the Morita–Baylis–Hillman reaction . It combines the properties of a strong nucleophile and good nucleofugic group, making it a versatile tool in organic chemistry .

Building Block for Piperazines

DABCO is used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines . These piperazine derivatives show significant biological activity .

Ligand in Metal Complexes

The sterically unhindered oxygen atoms in the DABCO moiety have a high donor ability, allowing DABCO to act as a ligand in metal complexes .

Component in Hybrid Inorganic-Organic Salts

DABCO-based compounds have been used to synthesize new hybrid inorganic–organic salts . These compounds have diverse hydrogen-bonded structural motifs and can exhibit properties like piezo-, para- and ferroelectricity .

Anti-Fade Reagent in Fluorescence Microscopy

DABCO finds use in fluorescence microscopy as an anti-fade reagent. It has been shown to scavenge free radicals due to flurochrome excitation of fluorochromes .

Component in Dynamic Polymer Networks

A reversible crosslinker based on transalkylation chemistry using DABCO has been developed for use in dynamic polymer networks . These materials combine the robustness of thermosetting materials with the reshapability of thermoplastic materials .

Adsorbent for Selective Separation

DABCO functionalized mesoporous materials have been evaluated as efficient adsorbents for the selective separation/preconcentration of certain ions in water samples .

Component in Microbial Fuel Cells

Compounds containing 1,4-diazabicyclo[2.2.2]octane in their structure have proved useful in genetic engineering, especially during transfection of the gene, as they can inhibit the mRNA sequence encoding the luciferase protein . They have also shown potential in microbial fuel cell systems for pollutant removal and environmental remediation .

安全和危害

属性

IUPAC Name |

(1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate;1,4-diazabicyclo[2.2.2]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O4S.C6H12N2.ClH/c1-11(2,3)18-10(15)12-19(16,17)14-7-4-13(5-8-14)6-9-14;1-2-8-5-3-7(1)4-6-8;/h4-9H2,1-3H3;1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOBRPCZSCIKCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=NS(=O)(=O)[N+]12CCN(CC1)CC2)[O-].C1CN2CCN1CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O/C(=N/S(=O)(=O)[N+]12CCN(CC1)CC2)/[O-].C1CN2CCN1CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34ClN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。